6-(4-Cyclohexylpiperazin-1-yl)-3,4-dimethylpyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Cyclohexylpiperazin-1-yl)-3,4-dimethylpyridazine is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The compound features a pyridazine ring substituted with a cyclohexylpiperazine moiety, which contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Cyclohexylpiperazin-1-yl)-3,4-dimethylpyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethylpyridazine with 4-cyclohexylpiperazine in the presence of a suitable catalyst and solvent. The reaction is often carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-(4-Cyclohexylpiperazin-1-yl)-3,4-dimethylpyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups attached to the piperazine ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-(4-Cyclohexylpiperazin-1-yl)-3,4-dimethylpyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may act on sigma-2 receptors, influencing cellular processes such as apoptosis and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
6-Substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines: These compounds share structural similarities and exhibit comparable biological activities.
1-Phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives: These compounds also feature a piperazine moiety and have been studied for their antidepressant-like effects.
Uniqueness
6-(4-Cyclohexylpiperazin-1-yl)-3,4-dimethylpyridazine is unique due to its specific substitution pattern and the presence of both cyclohexyl and dimethyl groups. This unique structure contributes to its distinct chemical properties and potential biological activities.
Properties
Molecular Formula |
C16H26N4 |
---|---|
Molecular Weight |
274.40 g/mol |
IUPAC Name |
6-(4-cyclohexylpiperazin-1-yl)-3,4-dimethylpyridazine |
InChI |
InChI=1S/C16H26N4/c1-13-12-16(18-17-14(13)2)20-10-8-19(9-11-20)15-6-4-3-5-7-15/h12,15H,3-11H2,1-2H3 |
InChI Key |
FTTIUCVLHBOKON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN=C1C)N2CCN(CC2)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.